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Compound of Interest

Compound Name: 2-(Difluoromethoxy)aniline

Cat. No.: B1298309 Get Quote

An In-depth Technical Guide to 2-(Difluoromethoxy)aniline

This technical guide provides a comprehensive overview of the physical, chemical, and

spectroscopic properties of 2-(Difluoromethoxy)aniline (CAS No. 22236-04-0). It is intended

for researchers, scientists, and drug development professionals who utilize this compound as a

key building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

This document includes detailed experimental protocols and workflow visualizations to support

laboratory applications.

Core Properties and Safety Information
2-(Difluoromethoxy)aniline, also known as 2-(Difluoromethoxy)benzenamine, is a colorless

liquid intermediate valued for its unique difluoromethoxy moiety.[1] This functional group is

often incorporated into drug candidates to enhance metabolic stability, improve lipophilicity, and

modulate binding affinity to biological targets.

Physical and Chemical Properties
The following tables summarize the key physical and chemical identifiers and descriptors for 2-
(Difluoromethoxy)aniline.
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Identifier Value Source(s)

CAS Number 22236-04-0 [1][2][3]

Molecular Formula C₇H₇F₂NO [1][2][3]

Molecular Weight 159.13 g/mol [2][3]

InChI Key
CGNAIUUCOVWLLL-

UHFFFAOYSA-N
[3]

Canonical SMILES C1=CC=C(C(=C1)N)OC(F)F [1]

Property Value Source(s)

Appearance Colorless liquid [1]

Boiling Point 205 °C (lit.) [3]

209.8 °C at 760 mmHg [4]

Density 1.272 g/mL at 25 °C (lit.) [3]

1.253 g/cm³ [4]

Refractive Index (n20/D) 1.505 (lit.) [3]

Flash Point 93 °C (199.4 °F) - closed cup [3]

Vapor Pressure 0.199 mmHg at 25°C [4]

logP 1.27 [4]

pKa 2.93 ± 0.10 (Predicted) [4]

Solubility
Soluble in organic solvents,

sparingly soluble in water.
[4]

Safety and Handling
2-(Difluoromethoxy)aniline is classified as harmful if swallowed, in contact with skin, or if

inhaled.[3][5] Appropriate personal protective equipment (PPE), including gloves, eye

protection, and respiratory protection, should be used when handling this compound.[3]
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Hazard Statement Classification Source(s)

H302 Harmful if swallowed [5]

H312 Harmful in contact with skin [5]

H332 Harmful if inhaled [5]

Storage Class 10 - Combustible liquids [3]

Synthesis and Reactivity
2-(Difluoromethoxy)aniline is primarily synthesized via the reduction of its corresponding nitro

precursor, 2-(Difluoromethoxy)nitrobenzene.[4] It serves as a versatile nucleophile in various

chemical transformations, particularly in the synthesis of heterocyclic compounds for medicinal

chemistry.

Experimental Protocol: Synthesis of 2-
(Difluoromethoxy)aniline
This protocol describes the synthesis of 2-(Difluoromethoxy)aniline via the catalytic

hydrogenation of 2-(Difluoromethoxy)nitrobenzene. This method is adapted from standard

procedures for the reduction of aromatic nitro compounds.

Reaction Scheme: O₂N-C₆H₄-OCHF₂ + 3 H₂ --(Pd/C)--> H₂N-C₆H₄-OCHF₂ + 2 H₂O

Materials:

2-(Difluoromethoxy)nitrobenzene

Ethanol (or Methanol), anhydrous

10% Palladium on Carbon (Pd/C), 50% wet

Hydrogen gas (H₂)

Diatomaceous earth (e.g., Celite®)

Anhydrous Magnesium Sulfate (MgSO₄)
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Procedure:

Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker bottle), dissolve 2-

(Difluoromethoxy)nitrobenzene (1.0 eq) in anhydrous ethanol (approx. 10-15 mL per gram of

substrate).

Catalyst Addition: Carefully add 10% Pd/C catalyst (1-2 mol% Pd relative to the substrate) to

the solution under an inert atmosphere (e.g., Nitrogen or Argon).

Hydrogenation: Secure the vessel to the hydrogenation apparatus. Evacuate the vessel and

backfill with hydrogen gas three times to ensure an inert atmosphere. Pressurize the vessel

with hydrogen gas to the desired pressure (e.g., 50 psi).

Reaction Monitoring: Begin vigorous agitation (shaking or stirring) at room temperature. The

reaction progress can be monitored by the uptake of hydrogen or by Thin Layer

Chromatography (TLC) until the starting material is fully consumed.

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the

vessel with an inert gas.

Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the

palladium catalyst. Rinse the pad with a small amount of ethanol to ensure complete

recovery of the product.

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The

resulting crude oil can be purified by vacuum distillation or column chromatography on silica

gel to yield pure 2-(Difluoromethoxy)aniline.

Experimental Protocol: Application in Kinase Inhibitor
Scaffolding
This protocol outlines a representative synthesis of a 4-anilinoquinoline derivative, a common

scaffold in kinase inhibitors, using 2-(Difluoromethoxy)aniline in a nucleophilic aromatic

substitution (SₙAr) reaction.

Reaction Scheme: Cl-C₉H₅N₂ + H₂N-C₆H₄-OCHF₂ --(Base)--> (C₆H₄-OCHF₂)-NH-C₉H₅N₂
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Materials:

2-(Difluoromethoxy)aniline

4-Chloroquinoline (or a substituted analog)

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

N,N-Dimethylformamide (DMF) or 2-Propanol

Ethyl acetate

Brine (saturated NaCl solution)

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add 4-chloroquinoline (1.0 eq) and 2-(Difluoromethoxy)aniline (1.1 eq).

Solvent and Base Addition: Add a suitable solvent such as 2-propanol or DMF, followed by a

base (e.g., DIPEA, 2.0 eq).

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on

the solvent) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate

forms, it can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and

dried.

Extraction: If no precipitate forms, concentrate the mixture under reduced pressure. Partition

the residue between ethyl acetate and water. Separate the organic layer, wash it with brine,

and dry it over anhydrous magnesium sulfate.

Purification: Remove the solvent in vacuo. The crude product can be purified by

recrystallization or column chromatography to yield the desired 4-(2-

(difluoromethoxy)anilino)quinoline derivative.
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Spectroscopic Data
While specific, high-resolution spectra are best obtained from a certificate of analysis for a

specific lot, the expected spectroscopic characteristics for 2-(Difluoromethoxy)aniline are

described below.[2]

¹H NMR: The proton NMR spectrum is expected to show signals for the four aromatic

protons in the range of δ 6.7-7.2 ppm, exhibiting complex splitting patterns (multiplets) due to

their coupling with each other. A broad singlet corresponding to the two amine (-NH₂) protons

would typically appear between δ 3.5-4.5 ppm. A characteristic triplet for the difluoromethoxy

proton (-OCHF₂) is expected further downfield, typically between δ 6.5-7.5 ppm, with a

coupling constant (J) characteristic of H-F coupling.

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the aromatic

carbons. The carbon of the difluoromethoxy group (-OCHF₂) will appear as a triplet due to C-

F coupling.

IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands. Strong,

sharp peaks between 3300-3500 cm⁻¹ correspond to the N-H stretching of the primary

amine. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹. The C-O-C ether

linkage will show strong absorptions in the 1200-1300 cm⁻¹ region, and the strong C-F

bonds will exhibit characteristic absorptions in the 1000-1150 cm⁻¹ region.

Mass Spectrometry: The electron ionization (EI) mass spectrum will show a molecular ion

(M⁺) peak at m/z = 159. The fragmentation pattern would likely involve the loss of the

difluoromethyl group or other characteristic fragments of the aniline structure.

Visualized Workflows and Applications
The following diagrams illustrate the synthesis workflow and the strategic role of 2-
(Difluoromethoxy)aniline in drug development.
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Synthesis Workflow for 2-(Difluoromethoxy)aniline

Starting Material Process Final Product

2-(Difluoromethoxy)nitrobenzene Catalytic Hydrogenation
(H₂, Pd/C, Ethanol)

Dissolve Filtration (Catalyst Removal)React Solvent Removal &
Vacuum Distillation

Isolate 2-(Difluoromethoxy)anilinePurify

Click to download full resolution via product page

Caption: A typical experimental workflow for the synthesis of 2-(Difluoromethoxy)aniline.

Role of 2-(Difluoromethoxy)aniline in Drug Development
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Caption: The strategic value of the difluoromethoxy group in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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